molecular formula C21H26O12S B1615845 Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose CAS No. 6619-10-9

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose

Cat. No. B1615845
CAS RN: 6619-10-9
M. Wt: 502.5 g/mol
InChI Key: IWKNNNHECVVJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose (TOATG) is a sugar derivative that has been studied extensively due to its potential applications in biochemistry and physiology. This compound is an important building block in the synthesis of complex carbohydrates, such as glycans and glycoproteins, and has been used in a variety of scientific research applications.

Scientific Research Applications

Solid-Phase Synthesis of Glycopeptides

This compound is utilized in the solid-phase synthesis of glycopeptides, facilitating the glycosylation of resin-bound protected peptides. This method allows for the efficient synthesis of glycopeptides, which are crucial in the development of vaccines and drug discovery (Hollósi et al., 1991).

Passerini and Ugi Reactions

It serves as a key reagent in the Passerini and Ugi reactions involving protected isocyanoglucoses to produce novel organic compounds. These reactions are important for the synthesis of diverse organic molecules with potential applications in medicinal chemistry and drug development (Ziegler et al., 1999).

Structural Analysis of Carbohydrates

The molecule plays a critical role in the molecular and crystal structure analysis of carbohydrates, contributing to our understanding of their three-dimensional configurations and their biological implications (Noguchi et al., 1994).

Synthesis of Complex Carbohydrates

It is instrumental in the synthesis of complex carbohydrates, such as trehalose and glycoside derivatives, which have applications ranging from food industry to pharmaceuticals. These synthetic routes enable the production of specific carbohydrate structures for research and industrial purposes (Cook et al., 1984).

Protection Against Necrotrophic Pathogens

A derivative of this compound, when combined with amines, has shown to induce protection against necrotrophic pathogens in plants, highlighting its potential use in agricultural biotechnology to enhance plant resistance against fungal infections (Flors et al., 2003).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O12S/c1-11-6-8-16(9-7-11)34(26,27)28-10-17-18(29-12(2)22)19(30-13(3)23)20(31-14(4)24)21(33-17)32-15(5)25/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKNNNHECVVJTH-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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